magnesium;4-fluoro-1-methyl-2-phenylbenzene;bromide
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Overview
Description
Magnesium;4-fluoro-1-methyl-2-phenylbenzene;bromide is an organometallic compound that belongs to the class of Grignard reagents. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The presence of the 4-fluoro-1-methyl-2-phenylbenzene moiety introduces unique reactivity patterns, making this compound valuable in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;4-fluoro-1-methyl-2-phenylbenzene;bromide typically involves the reaction of 4-fluoro-1-methyl-2-phenylbromobenzene with magnesium metal in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is initiated by the addition of a small amount of iodine or 1,2-dibromoethane to activate the magnesium. The general reaction can be represented as:
4-fluoro-1-methyl-2-phenylbromobenzene+Mg→this compound
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with continuous stirring and controlled temperature to ensure complete conversion of the starting materials. The use of high-purity reagents and solvents is crucial to avoid impurities that could affect the reactivity of the final product.
Chemical Reactions Analysis
Types of Reactions
Magnesium;4-fluoro-1-methyl-2-phenylbenzene;bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Participates in Suzuki-Miyaura and other cross-coupling reactions.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of anhydrous ether solvents.
Substitution Reactions: Often carried out in the presence of a catalyst such as palladium.
Coupling Reactions: Require a base like potassium carbonate and a palladium catalyst.
Major Products
Alcohols: From nucleophilic addition to carbonyl compounds.
Substituted Aromatics: From substitution reactions.
Biaryl Compounds: From coupling reactions.
Scientific Research Applications
Magnesium;4-fluoro-1-methyl-2-phenylbenzene;bromide is used in various scientific research applications:
Chemistry: As a reagent in organic synthesis for forming carbon-carbon bonds.
Biology: In the synthesis of biologically active molecules.
Medicine: For the development of pharmaceutical intermediates.
Industry: In the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of magnesium;4-fluoro-1-methyl-2-phenylbenzene;bromide involves the formation of a highly reactive magnesium-carbon bond. This bond acts as a nucleophile, attacking electrophilic centers in other molecules. The reactivity is influenced by the electronic effects of the 4-fluoro-1-methyl-2-phenylbenzene moiety, which can stabilize or destabilize the intermediate species formed during the reaction.
Comparison with Similar Compounds
Similar Compounds
- Magnesium;4-fluoro-1-methylbenzene;bromide
- Magnesium;4-fluoro-2-phenylbenzene;bromide
- Magnesium;4-methyl-2-phenylbenzene;bromide
Uniqueness
Magnesium;4-fluoro-1-methyl-2-phenylbenzene;bromide is unique due to the presence of both a fluorine and a methyl group on the phenyl ring. This combination provides distinct electronic and steric properties, making it more reactive in certain transformations compared to its analogs.
Properties
Molecular Formula |
C13H10BrFMg |
---|---|
Molecular Weight |
289.43 g/mol |
IUPAC Name |
magnesium;4-fluoro-1-methyl-2-phenylbenzene;bromide |
InChI |
InChI=1S/C13H10F.BrH.Mg/c1-10-7-8-12(14)9-13(10)11-5-3-2-4-6-11;;/h3-9H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
MMCPMWPJKMLIRD-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=CC=[C-]C=C2.[Mg+2].[Br-] |
Origin of Product |
United States |
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